5-(2-methylpropyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
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Overview
Description
3-isobutyl-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a fused ring system that includes pyridine, thieno, and pyrimidine moieties, which contribute to its diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one typically involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product. The reaction conditions often include the use of aqueous medium, which further enhances the green chemistry aspect of the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and microwave-assisted synthesis can be scaled up for industrial applications. The use of recyclable catalysts and aqueous media can make the process more sustainable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-isobutyl-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-isobutyl-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antitumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones
- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines
Uniqueness
3-isobutyl-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Biological Activity
5-(2-methylpropyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C14H18N2OS2 with a molecular weight of approximately 294.44 g/mol. Its unique structure includes a triazatricyclo framework which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H18N2OS2 |
Molecular Weight | 294.44 g/mol |
CAS Number | 721908-18-5 |
Antimicrobial Properties
Research indicates that compounds similar to 5-(2-methylpropyl)-4-sulfanylidene derivatives exhibit significant antimicrobial activity. For instance, thiazolidinedione derivatives have shown effectiveness against various bacterial strains by inhibiting their growth through mechanisms that may involve the activation of peroxisome proliferator activated receptor gamma (PPARγ) pathways .
Anticancer Activity
Recent studies have explored the anticancer potential of related compounds in the same chemical class. The compound's structural features suggest it may interact with cellular pathways involved in cancer proliferation and apoptosis. For example, compounds with similar triazatricyclo structures have been noted for their ability to inhibit cancer cell lines in vitro, indicating potential as therapeutic agents .
Anti-inflammatory Effects
Inflammatory responses can be modulated by compounds that affect nitric oxide (NO) production. Research has demonstrated that certain derivatives can inhibit lipopolysaccharide (LPS)-induced NO production, which is critical in inflammatory processes. This suggests that 5-(2-methylpropyl)-4-sulfanylidene could possess anti-inflammatory properties .
Study on Antimicrobial Efficacy
A study conducted on thiazolidinedione derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, highlighting the potential use of such compounds in developing new antibiotics.
Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that related triazatricyclo compounds significantly reduced cell viability and induced apoptosis. The mechanism was hypothesized to involve the disruption of mitochondrial function and activation of caspase pathways.
Properties
IUPAC Name |
5-(2-methylpropyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c1-7(2)6-16-12(17)10-9(15-13(16)18)8-4-3-5-14-11(8)19-10/h3-5,7H,6H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIWOOYBIWPWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C3=C(S2)N=CC=C3)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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